molecular formula C19H22F3N7O5 B2895989 4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxamide CAS No. 339020-76-7

4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxamide

Cat. No.: B2895989
CAS No.: 339020-76-7
M. Wt: 485.424
InChI Key: JUIRAEASJSVJBA-UHFFFAOYSA-N
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Description

4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxamide is a useful research compound. Its molecular formula is C19H22F3N7O5 and its molecular weight is 485.424. The purity is usually 95%.
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Biological Activity

The compound 4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxamide , identified by CAS number 339020-76-7 , is a complex organic molecule notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H22F3N7O5
  • Molecular Weight : 485.42 g/mol
  • Structure : The compound features a pyridine ring with multiple functional groups, including trifluoromethyl and dinitro substituents, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The presence of the trifluoromethyl group enhances lipophilicity and bioavailability, which may improve the compound's efficacy in targeting specific receptors or enzymes involved in disease processes.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit enzymes related to neurotransmitter uptake, similar to other compounds containing a trifluoromethyl group that have shown increased potency in inhibiting serotonin reuptake .
  • Antimicrobial Properties : There is emerging evidence that compounds with similar structures exhibit antimicrobial activity against various pathogens, potentially due to their ability to disrupt cellular membranes or inhibit critical metabolic pathways .
  • Anti-inflammatory Effects : Some studies indicate that derivatives of this class of compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways .

Case Studies

  • Neuropharmacological Studies : In vitro experiments have demonstrated that the compound exhibits significant activity on neuronal cell lines, suggesting potential applications in treating neurological disorders such as anxiety and depression .
  • Antimicrobial Testing : A study conducted on bacterial strains showed that the compound inhibited growth at micromolar concentrations, indicating its potential as a novel antimicrobial agent .
  • Toxicity Assessments : Toxicological evaluations reveal that while the compound exhibits promising biological activity, it also presents certain cytotoxic effects at higher concentrations, necessitating further investigation into its safety profile .

Data Table

PropertyValue
CAS Number339020-76-7
Molecular FormulaC19H22F3N7O5
Molecular Weight485.42 g/mol
Biological ActivitiesNeuropharmacological, Antimicrobial, Anti-inflammatory
Toxicity LevelModerate at high doses

Properties

IUPAC Name

4-[1-methyl-6-(methylamino)-3,5-dinitro-4H-pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N7O5/c1-23-16-14(28(31)32)11-15(29(33)34)17(25(16)2)26-6-8-27(9-7-26)18(30)24-13-5-3-4-12(10-13)19(20,21)22/h3-5,10,23H,6-9,11H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIRAEASJSVJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(CC(=C(N1C)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N7O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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